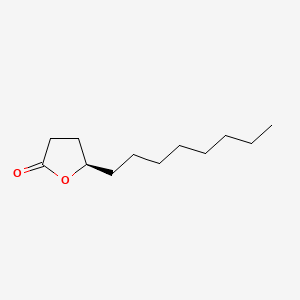

R-(+)-gamma-Dodecalactone

Description

Significance of Chirality and Stereochemistry in Natural Product Research

Chirality, a fundamental property of molecules that makes them non-superimposable on their mirror images, plays a pivotal role in the study of natural products. pharmabiz.comchiralpedia.com These mirror-image molecules, known as enantiomers, often exhibit distinct biological activities due to their different interactions with chiral biological systems like proteins and enzymes. pharmabiz.comchiralpedia.com The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for the therapeutic efficacy and sensory properties of many natural compounds. chiralpedia.comrsc.org For instance, the two enantiomers of limonene (B3431351) possess distinct orange and lemon scents, respectively. pharmabiz.com

The study of chirality is essential for understanding the active forms of complex natural molecules, which is critical for harnessing their full therapeutic potential and ensuring safety in drug development. pharmabiz.com Determining the absolute configuration of chiral centers within a natural product is a significant challenge that researchers address using various analytical techniques. pharmabiz.comleibniz-fmp.de Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Residual Dipolar Coupling (RDC) analysis, and chiroptical methods like Vibrational Circular Dichroism (VCD), are instrumental in elucidating the precise stereochemistry of these molecules. pharmabiz.comrsc.orgleibniz-fmp.de The vast majority of known natural products are chiral, often containing multiple chiral centers, which underscores the importance of stereochemistry in the field. researchgate.net

Overview of R-(+)-gamma-Dodecalactone's Role in Scientific Inquiry

This compound is a chiral lactone, a type of cyclic ester, that has garnered significant attention in scientific research. Lactones are widely distributed in nature and are known for their important flavor and fragrance properties. mdpi.com Specifically, gamma-dodecalactone (B1217428) is recognized for its intense peach-like and creamy aroma and is found naturally in fruits such as apricots, peaches, and strawberries. mdpi.com

The scientific interest in this compound stems from several key areas:

Flavor and Fragrance Chemistry: Its desirable sensory properties make it a valuable compound in the food and cosmetic industries. mdpi.comscentspiracy.com Research has focused on understanding the relationship between its stereochemistry and olfactory perception. Studies have shown that enantiomers of lactones can have different aroma detection thresholds. For instance, the (R)-enantiomer of dodecalactone has a significantly lower aroma detection threshold (8 μg/L) compared to other lactone enantiomers studied. acs.orgnih.gov

Biotechnology and Biosynthesis: There is a strong drive to produce "natural" flavoring agents to meet consumer demand. tandfonline.com This has led to extensive research into the biotechnological production of this compound using microorganisms. tandfonline.com Various yeast and bacterial strains have been investigated for their ability to convert substrates like oleic acid and ricinoleic acid into this valuable lactone through processes like biotransformation and β-oxidation. mdpi.commdpi.comresearchgate.net

Chemical Synthesis: The development of efficient and stereoselective synthetic routes to this compound is another active area of research. These studies aim to produce the enantiomerically pure compound for various applications and to serve as a reference standard for analytical studies. acs.orgnih.gov

Biological Activity: Beyond its sensory properties, research has explored the biological effects of gamma-dodecalactone. For example, a study on the volatile compounds from Antrodia camphorata identified gamma-dodecalactone and found that its hydrolyzed form, specifically (R)-(+)-4-hydroxydodecanoic acid, could activate natural killer (NK) cells. researchgate.net It has also been identified as a trace component alongside the primary pheromone in some insect species, suggesting a potential role in chemical ecology. nih.gov

Academic Trajectory and Research Evolution of this compound Studies

The academic focus on gamma-dodecalactone has evolved significantly over the decades.

Early Discovery and Association with Food: Initial research in the mid-20th century identified medium-chain γ-lactones as contributors to the "coconut" off-flavor in dairy fat. scentspiracy.com By the late 1960s, its value in perfumery for its tenacity was recognized. scentspiracy.com

Emergence of Biotechnological Production: The 1980s marked a turning point with the first patents for the microbial bioconversion to produce natural γ-lactones. scentspiracy.com This initiated a wave of research into using various microorganisms, particularly yeasts like Yarrowia lipolytica and Sporidiobolus salmonicolor, for the biotransformation of fatty acid precursors into γ-dodecalactone. tandfonline.commdpi.com This research aimed to meet the growing consumer demand for natural ingredients. tandfonline.com

Focus on Stereochemistry and Sensory Perception: As analytical techniques advanced, researchers began to investigate the individual enantiomers of γ-dodecalactone. Studies in the late 20th and early 21st centuries focused on synthesizing the pure enantiomers and determining their distinct sensory properties, such as odor detection thresholds. acs.orgnih.govacs.org This research confirmed the importance of stereochemistry in the aroma profile of this lactone.

Modern Research and Expanded Applications: Contemporary research continues to refine biotechnological production methods, including the use of genetically modified organisms and the exploration of novel microbial strains like Micrococcus luteus for one-pot transformations. mdpi.comresearchgate.net Furthermore, the scope of investigation has broadened to include its potential biological activities, such as its role in immune modulation and as a kairomone in insect chemical communication. researchgate.netnih.gov The development of advanced analytical methods, including machine learning models, is also being explored to predict the stereochemistry of natural products like this compound. chemrxiv.org

Data Tables

Table 1: Properties of gamma-Dodecalactone Enantiomers

| Property | (R)-(+)-gamma-Dodecalactone | (S)-(-)-gamma-Dodecalactone |

| Odor Detection Threshold (in red wine) | 8 µg/L acs.orgnih.gov | Not explicitly stated in the provided context, but a statistically significant difference in thresholds between enantiomers of other gamma-lactones (excluding γ-decalactone) was noted. acs.orgnih.gov |

| Biological Activity Precursor | (R)-(+)-4-hydroxydodecanoic acid (activates NK cells) researchgate.net | Not reported to have the same activity. researchgate.net |

Table 2: Milestones in gamma-Dodecalactone Research

| Year/Period | Milestone | Reference |

| 1956 | Medium-chain γ-lactones linked to off-flavor in dairy fat. | scentspiracy.com |

| 1980s | First patents for microbial bioconversion to produce natural γ-lactones. | scentspiracy.com |

| 1994 | International Flavors & Fragrances (IFF) scales up Yarrowia fermentation for lactone production. | scentspiracy.com |

| 2009 | Study determines the distinct odor detection thresholds for γ-lactone enantiomers, including (R)-dodecalactone. | acs.orgnih.gov |

| 2022 | Research identifies Micrococcus luteus for the one-pot transformation of oleic acid to γ-dodecalactone. | mdpi.com |

| 2025 | Study reports that (R)-(+)-4-hydroxydodecanoic acid, derived from γ-dodecalactone, activates NK cells. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69830-91-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

(5R)-5-octyloxolan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m1/s1 |

InChI Key |

WGPCZPLRVAWXPW-LLVKDONJSA-N |

SMILES |

CCCCCCCCC1CCC(=O)O1 |

Isomeric SMILES |

CCCCCCCC[C@@H]1CCC(=O)O1 |

Canonical SMILES |

CCCCCCCCC1CCC(=O)O1 |

Synonyms |

(R)-4-dodecanolide 4-dodecanolide |

Origin of Product |

United States |

Advanced Methodologies for Stereoselective Synthesis and Chiral Resolution

Asymmetric Synthetic Approaches to R-(+)-gamma-Dodecalactone

Asymmetric synthesis provides a direct route to enantiomerically enriched products, bypassing the need for resolving racemic mixtures. Various strategies have been developed to achieve high stereoselectivity in the formation of this compound.

Chiral Pool Strategies and Precursor Utilization in Chemical Synthesis

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. researchgate.net This approach is advantageous as it can retain the stereochemistry of the initial material throughout the synthesis. researchgate.net For the synthesis of γ-lactones, precursors like L-glutamic acid have been utilized to produce the (R)-enantiomers. nih.govacs.org A multi-step strategy starting from L-glutamic acid involves deamination and reduction to (S)-5-oxo-2-tetrahydrofurancarboxaldehyde, followed by Wittig reactions to introduce the desired alkyl side chain and subsequent hydrogenation to yield the final (R)-γ-lactone. nih.govacs.org Another example is the use of D-glucono-δ-lactone, a chiral pool material, for the synthesis of various hydroxy-γ-lactones. acs.orgresearchgate.net

Key precursors in other chemical synthesis routes for this compound include nonyl alcohol and acrylic acid. In one patented method, these precursors are reacted in the presence of a chiral catalyst to yield (R)-(+)-γ-dodecalactone.

Enantioselective Catalysis for Lactone Formation

Enantioselective catalysis is a powerful tool for constructing chiral molecules, including lactones. researchgate.netnih.gov This approach often involves the use of chiral metal complexes that can direct the stereochemical outcome of a reaction. researchgate.net

Recent advancements have demonstrated the use of sterically congested manganese catalysts for the highly enantioselective oxidation of C(sp³)–H bonds in carboxylic acids to form chiral γ-lactones. acs.org This method allows for the direct conversion of simple carboxylic acids into valuable chiral compounds with high yields and exceptional enantioselectivity, sometimes exceeding 99.9% ee. acs.org

Another approach involves the use of dirhodium(II) catalysts with chiral ligands to promote intramolecular C-H insertion reactions, leading to the formation of lactones. researchgate.net For instance, rhodium-catalyzed asymmetric synthesis of β-lactones has been achieved with high diastereoselectivity and enantioselectivity. researchgate.net While these examples focus on other lactone types, the principles of using chiral catalysts to control stereochemistry are broadly applicable.

A patented method for synthesizing (R)-(+)-γ-dodecalactone employs a copper chromium organic complex as a catalyst. The reaction of nonyl alcohol and acrylic acid in the presence of this chiral complex and D-tartaric acid induction yields the desired product with a high enantiomeric excess of 91%.

Biocatalytic and Chemoenzymatic Strategies for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often exhibit remarkable stereoselectivity.

Enzymatic Resolution of Racemic this compound Mixtures

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst, typically an enzyme. Lipases are commonly employed for the resolution of racemic γ-lactones through enantioselective hydrolysis or esterification. researchgate.netgoogle.comclockss.org

For instance, lipases from Pseudomonas species have shown high efficiency in resolving δ-lactones, achieving enantiomeric excesses greater than 99% for δ-undecalactone and δ-dodecalactone. researchgate.net While γ-lactones are generally resolved less efficiently, lipase-catalyzed resolution remains a viable strategy. researchgate.net The combination of lipase-catalyzed resolution with other chemical steps, like the Mitsunobu reaction, can lead to the synthesis of (S)-γ-lactones with high optical purity. tandfonline.com

Stereocontrol Mechanisms in Biotransformations

The stereochemical outcome of a biotransformation is governed by the specific three-dimensional structure of the enzyme's active site. clockss.org The enzyme preferentially binds one enantiomer of the substrate in an orientation that facilitates the catalytic reaction, while the other enantiomer binds less favorably or in a non-productive orientation.

In the production of γ-dodecalactone via microbial pathways, the biotransformation of oleic acid can proceed through several routes. mdpi.com One pathway involves the hydration of oleic acid to 10-hydroxystearic acid, followed by β-oxidation to 4-hydroxydodecanoic acid, which then cyclizes to form γ-dodecalactone. mdpi.comnih.gov The stereochemistry of the final lactone is determined by the stereoselectivity of the enzymes involved in these steps, particularly the hydratases and reductases. For example, an alcohol dehydrogenase from Micrococcus luteus has been implicated in the synthesis of γ-dodecalactone. acs.org

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of enantiomers and the determination of enantiomeric purity (enantiomeric excess, ee). Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the most common techniques. nih.govresearchgate.netnih.gov

Chiral GC columns, such as those with modified cyclodextrin (B1172386) phases, are effective for separating the enantiomers of γ-lactones, including γ-dodecalactone. researchgate.netcsic.es Multidimensional gas chromatography (MDGC) can also be employed to determine the enantiomeric ratios of these compounds. researchgate.net

Chiral HPLC is another powerful tool for enantiomeric separation. nih.govnih.gov For example, a Chiralpak AY-3R column has been used for the reversed-phase HPLC separation of various γ- and δ-lactone enantiomers. nih.gov Preparative HPLC can be used to isolate optically pure enantiomers from their diastereomeric esters. nih.gov The choice of the chiral stationary phase is crucial, with polysaccharide-based phases like amylose (B160209) derivatives being widely used. nih.gov

| Parameter | Value/Description | Source |

| Synthesis Method | Catalytic Esterification | |

| Reagents | Nonyl alcohol, acrylic acid, D-tartrate, S-(-)-α-benzylic chromium complexes | |

| Catalyst | Silica-alumina | |

| Temperature | 180°C | |

| Yield of (R)-(+)-γ-dodecalactone | 39.4% | |

| Enantiomeric Excess (ee) | 91% | |

| Synthesis Method | Copper Chromium Organic Complex Catalysis | |

| Reagents | Nonyl alcohol, acrylic acid, D-tartaric acid, peroxide | |

| Catalyst | S-(-)-α-phenylethylamine-neutralized verdigris chromium complex, silica-alumina | |

| Temperature | 180°C | |

| Yield | 108 g | |

| Enantiomeric Excess (ee) | 91% | |

| Biocatalysis Method | Permeabilized Waltomyces lipofer cells | nih.gov |

| Substrate | 10-hydroxystearic acid | nih.gov |

| Product | γ-dodecalactone | nih.gov |

| Yield (Permeabilized cells) | 46 g/liter | nih.gov |

| Conversion Yield (Permeabilized cells) | 76% (wt/wt) | nih.gov |

| Productivity (Permeabilized cells) | 1.5 g/liter/h | nih.gov |

| Chromatography Method | Reversed Phase HPLC | nih.gov |

| Column | Chiralpak AY-3R | nih.gov |

| Separated Lactones | γ-nonanolactone, δ-decalactone, δ-undecalactone, δ-dodecalactone, δ-tetradecalactone | nih.gov |

| Resolution (Rs) for δ-dodecalactone | 1.43 | nih.gov |

Chiral Gas Chromatography (GC) Applications in this compound Analysis

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the enantioselective analysis of volatile compounds like γ-dodecalactone. The separation is achieved by using capillary columns coated with a chiral stationary phase (CSP), most commonly derivatized cyclodextrins. gcms.cz These cyclodextrin-based CSPs create a chiral environment where the enantiomers of an analyte can form transient diastereomeric complexes, leading to different retention times and thus, separation. chromatographyonline.com

The selection of the appropriate cyclodextrin derivative is crucial for successful enantioseparation. chromatographyonline.com For γ-lactones, including γ-dodecalactone, various derivatized β- and γ-cyclodextrins have proven effective. gcms.cz For instance, permethylated β-cyclodextrin is a commonly used CSP for the enantiodifferentiation of a wide range of chiral compounds, including γ-lactones. csic.es Research has shown that columns such as Rt-βDEXcst are effective for the quantification of individual γ-dodecalactone enantiomers. acs.orgnih.gov In studies of dairy products, enantioselective GC-MS has been used to determine that the naturally occurring γ-dodecalactone is predominantly the (R)-enantiomer. nih.govacs.org In contrast, a racemic (1:1) mixture often indicates a synthetic origin. gcms.cz

The analysis of γ-dodecalactone in strawberries and related products also relies on chiral GC to verify naturalness. bibliotekanauki.pl Studies have found that natural sources contain an almost pure (R)-enantiomer of γ-dodecalactone. bibliotekanauki.pl However, in some matrices, a nearly racemic ratio of γ-dodecalactone has been found, highlighting the complexity of determining origin based on enantiomeric ratios alone. nih.gov The optimization of chromatographic conditions, such as the temperature program, is essential to achieve baseline separation of all target enantiomers in a single run. chromatographyonline.com

| Chiral Stationary Phase (CSP) | Column Details | Temperature Program | Application/Findings | Reference |

|---|---|---|---|---|

| Derivatized Cyclodextrin | 10 m x 0.10 mm ID, 0.10 µm df | 0°C (0.5 min), then to 90°C at 80°C/min, then to 195°C at 8.1°C/min, then to 230°C at 15°C/min, hold for 2 min | Optimized for fast analysis of γ-lactones in peach juice. | chromatographyonline.com |

| Rt-βDEXcst | Capillary column | Not specified | Quantification of individual enantiomers of γ-dodecalactone in Australian red wine. | acs.orgnih.gov |

| Permethylated β-cyclodextrin | Not specified | Not specified | Used in an on-line LC-GC system for the enantiomeric separation of γ-lactones. | csic.es |

| Rt-βDEXsa | 30m, 0.32mm ID, 0.25µm df | 60°C (2 min) to 100°C @ 15°C/min, then to 220°C @ 3°C/min | Analysis of γ-lactones in peach flavor; detected (R)-γ-dodecalactone. | gcms.cz |

| Modified β-cyclodextrin | Fused silica (B1680970) capillary column | Not specified | Determined a nearly racemic ratio for γ-dodecalactone produced by Sporidiobolus salmonicolor yeast. | nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

Chiral High-Performance Liquid Chromatography (HPLC) offers a complementary method for the separation of γ-lactone enantiomers. phenomenex.com This technique is particularly useful for less volatile compounds or as a preparative method for isolating pure enantiomers. Similar to chiral GC, chiral HPLC employs a chiral stationary phase (CSP) to achieve separation. phenomenex.com Polysaccharide-based CSPs, such as derivatives of amylose and cellulose, and polyacrylamide-based phases are commonly used for this purpose. researchgate.netacs.org

Research has demonstrated the use of a silica-bonded chiral polyacrylamide phase for the HPLC separation of homologous chiral γ-lactones. researchgate.net For all the lactones analyzed in that study, the (S)-enantiomer eluted before the (R)-enantiomer. researchgate.net This method was applied to resolve the precursors of γ-dodecalactone, demonstrating that the chirality of the final lactone is dependent on the chirality of its hydroxy fatty acid precursor. researchgate.net

More recent studies have explored the use of polysaccharide-based CSPs. An amylose tris(5-chloro-2-methylphenylcarbamate) stationary phase has been successfully used in reversed-phase HPLC for the enantiomeric analysis of various γ- and δ-lactones. acs.org Furthermore, on-line coupling of liquid chromatography with gas chromatography (LC-GC) has been employed, where the LC step serves to isolate the lactone fraction from a complex matrix before it is transferred to a chiral GC column for enantioseparation. csic.es This multidimensional approach helps to avoid peak distortion and improves separation efficiency, which can be problematic when analyzing complex samples like food and beverage aromas. csic.es

| Chiral Stationary Phase (CSP) | Mobile Phase | Key Finding | Reference |

|---|---|---|---|

| Silica bonded chiral polyacrylamide (e.g., ChiraSpher) | Not specified | Successfully separated homologous chiral γ-lactones; elution order was (S)-enantiomer before (R)-enantiomer. | researchgate.net |

| Amylose tris(5-chloro-2-methylphenylcarbamate) | Reversed-phase | Effective for the enantiomeric analysis of γ(δ)-lactones. | acs.org |

| Reversed-phase LC (as pre-separation) | Methanol and water | Used in an on-line LC-GC system to isolate γ-dodecalactone from the sample matrix prior to chiral GC analysis. | csic.es |

Microbial Biosynthesis of this compound

The microbial production of this compound is a complex process involving specific microbial strains, substrates, and enzymatic reactions.

Identification and Characterization of Key Microbial Strains and Biocatalysts (e.g., Yeasts, Bacteria)

A variety of microorganisms, including yeasts and bacteria, have been identified for their ability to produce γ-lactones. The oleaginous yeast Yarrowia lipolytica is a prominent and well-studied biocatalyst for the production of γ-decalactone from ricinoleic acid. researchgate.netacs.orgnih.gov Its "Generally Regarded As Safe" (GRAS) status makes it particularly suitable for applications in the food industry. researchgate.netnih.gov Other yeast species such as Sporidiobolus salmonicolor (formerly Sporobolomyces odorus), Candida species, and various non-conventional yeasts have also been reported to produce γ-lactones. nih.govmdpi.comcdnsciencepub.com For instance, Sporidiobolus ruinenii has been identified as a good producer of γ-decalactone. cdnsciencepub.com

In the context of this compound, research has highlighted the potential of various yeast strains. A study screening ten oleaginous yeast strains identified Waltomyces lipofer (also known as Lipomyces lipofer) as a highly efficient producer of γ-dodecalactone from 10-hydroxystearic acid. nih.govnih.gov In fact, W. lipofer demonstrated the highest production activity among the tested strains, surpassing that of the commonly used Y. lipolytica. nih.gov Other yeasts like Candida palmioleophila, Lipomyces spencermartinsiae, and Candida oleophila also showed notable production capabilities. nih.gov

Bacteria also play a role in lactone biosynthesis. Micrococcus luteus PCM525 has been identified as a single-strain catalyst capable of converting oleic acid into γ-dodecalactone. mdpi.comresearchgate.net This bacterium possesses the necessary enzymatic machinery to carry out the multi-step conversion process. researchgate.net The use of two-pot biotransformation systems has also been explored, where bacteria like Lactobacillus plantarum are used for the initial hydration of fatty acids, followed by yeast-mediated β-oxidation to produce the final lactone. nih.gov

Table 1: Key Microbial Strains in this compound Biosynthesis

| Microbial Strain | Role in Biosynthesis | Key Findings |

|---|---|---|

| Yarrowia lipolytica | Biotransformation of hydroxy fatty acids | Well-studied for γ-lactone production, GRAS status. researchgate.netnih.gov |

| Waltomyces lipofer | Efficient producer from 10-hydroxystearic acid | Showed highest activity among 10 screened oleaginous yeasts. nih.gov |

| Micrococcus luteus | Single-strain conversion of oleic acid | Capable of hydration and subsequent β-oxidation. mdpi.com |

| Sporidiobolus species | Production from ricinoleic acid | Known for γ-decalactone production. nih.govcdnsciencepub.com |

| Lactobacillus plantarum | Hydration of unsaturated fatty acids | Used in two-pot systems with yeast. nih.gov |

Substrate Specificity and Precursor Metabolism in Biosynthesis (e.g., Oleic Acid, Ricinoleic Acid, 10-Hydroxystearic Acid)

10-Hydroxystearic acid is a key precursor for γ-dodecalactone production. nih.govmdpi.comnih.gov Microorganisms like Waltomyces lipofer can efficiently convert 10-hydroxystearic acid into γ-dodecalactone. nih.gov This precursor can be produced from the hydration of oleic acid. nih.govnih.gov

Oleic acid , an abundant and relatively inexpensive unsaturated fatty acid, serves as a primary substrate for the multi-step biosynthesis of γ-dodecalactone. nih.govmdpi.comnih.govmdpi.com The biotransformation of oleic acid involves an initial hydration step to form 10-hydroxystearic acid, which is then further metabolized. mdpi.comnih.govmdpi.com Engineered strains of Yarrowia lipolytica have been developed to produce γ-dodecalactone directly from oleic acid. acs.orgnih.gov

Ricinoleic acid , the main component of castor oil, is a well-established precursor for the production of γ-decalactone by Yarrowia lipolytica. researchgate.netnih.govmdpi.com While the primary product from ricinoleic acid is γ-decalactone, the metabolic pathways involved share similarities with γ-dodecalactone synthesis, particularly the β-oxidation process.

The metabolism of these precursors involves their activation to acyl-CoA esters, which then enter the peroxisomal β-oxidation pathway for chain shortening. acs.orgmdpi.com The specificity of the enzymes involved in this pathway determines the final lactone product.

Enzymatic Steps and Reaction Mechanisms Governing Lactone Formation (e.g., β-oxidation, Hydroxylation, Lactonization)

The microbial conversion of fatty acid precursors into this compound involves a series of key enzymatic reactions:

Hydroxylation/Hydration : The initial and often rate-limiting step for substrates like oleic acid is the introduction of a hydroxyl group. mdpi.comresearchgate.net This can be achieved through the action of hydratases, which add water across a double bond. mdpi.com For instance, oleate (B1233923) hydratase from Stenotrophomonas maltophilia can convert oleic acid to 10-hydroxystearic acid. mdpi.comnih.gov

β-Oxidation : This is a cyclic metabolic pathway that shortens the fatty acid chain by two carbon atoms in each cycle. mdpi.comresearchgate.net In yeasts like Yarrowia lipolytica, this process occurs in peroxisomes and involves a set of key enzymes: acyl-CoA oxidase (Aox), a bifunctional enzyme with hydratase and dehydrogenase activities, and 3-ketoacyl-CoA thiolase. acs.orgmdpi.com For the synthesis of γ-dodecalactone from 10-hydroxystearic acid, the C18 hydroxy fatty acid undergoes three cycles of β-oxidation to yield the C12 precursor, 4-hydroxydodecanoyl-CoA. nih.govmdpi.com

Lactonization : The final step is the intramolecular cyclization of the 4-hydroxyacyl-CoA intermediate or its corresponding free acid, 4-hydroxydodecanoic acid, to form the stable five-membered ring of γ-dodecalactone. mdpi.commdpi.comresearchgate.net This reaction can occur spontaneously, particularly under acidic conditions. mdpi.com

Genetic and Metabolic Engineering Approaches for Enhanced this compound Biosynthesis

To improve the efficiency and yield of this compound production, researchers have employed various genetic and metabolic engineering strategies, primarily in the yeast Yarrowia lipolytica.

Gene Knockout and Overexpression Strategies in Microbial Hosts

A major focus of genetic engineering has been the manipulation of the β-oxidation pathway to prevent the degradation of the desired lactone precursor and to channel metabolic flux towards its formation. researchgate.netnih.gov In Yarrowia lipolytica, the acyl-CoA oxidase (Aox) enzyme, which catalyzes the first step of β-oxidation, is encoded by a family of POX genes. nih.gov These genes express isoenzymes with different substrate specificities.

Gene Knockout : Studies have shown that Aox3, encoded by the POX3 gene, has a preference for short-chain acyl-CoAs and is involved in the degradation of the C10 precursor of γ-decalactone. mdpi.comnih.govbio-conferences.org Knocking out the POX3 gene has been a successful strategy to reduce the degradation of γ-decalactone and thereby increase its accumulation. bio-conferences.org Deleting multiple POX genes, such as POX3, POX4, and POX5, has also led to a significant increase in γ-decalactone production. bio-conferences.orgtandfonline.com

Gene Overexpression : Conversely, overexpressing genes that are beneficial for lactone production can enhance yields. The overexpression of the POX2 gene, which encodes the long-chain specific acyl-CoA oxidase (Aox2), has been shown to increase the production of γ-decalactone. Combining the overexpression of POX2 with the knockout of POX3 has resulted in even higher yields and prevented the reconsumption of the produced aroma.

These strategies demonstrate that by precisely controlling the expression of key β-oxidation enzymes, it is possible to tailor the metabolism of the host organism for optimized production of specific lactones.

Metabolic Pathway Reconstruction and Flux Analysis for Optimized Production

Metabolic pathway reconstruction involves the assembly of a comprehensive network of metabolic reactions within an organism, which can then be used for computational analysis to predict metabolic fluxes. This systems biology approach is crucial for identifying bottlenecks and devising effective engineering strategies. nih.gov

Pathway Reconstruction for de novo Synthesis : A significant advancement is the reconstruction of biosynthetic pathways in host organisms to enable de novo production of lactones from simple carbon sources like glucose. In one study, Yarrowia lipolytica was engineered with a hydroxylation module and a carbon chain shortening module to synthesize γ-dodecalactone from oleic acid. acs.org This involved introducing heterologous enzymes, such as an oleate 10-hydratase from Stenotrophomonas maltophilia, to create the necessary hydroxy fatty acid precursor. mdpi.com By optimizing the expression of these enzymes and other pathway components, the production titer was significantly improved. acs.org

These advanced metabolic engineering techniques pave the way for the sustainable and cost-effective production of this compound and other valuable lactones through fermentation processes. researchgate.netnih.gov

**Table 2: Genetic Engineering Strategies for Enhanced γ-Lactone Production in *Yarrowia lipolytica***

| Genetic Modification | Target Gene(s) | Effect on γ-Lactone Production |

|---|---|---|

| Gene Knockout | POX3 | Increased accumulation of γ-decalactone by reducing its degradation. bio-conferences.org |

| Gene Knockout | POX3, POX4, POX5 | Significantly increased γ-decalactone production. bio-conferences.orgtandfonline.com |

| Gene Overexpression | POX2 | Enhanced production of γ-decalactone. |

| Combined Knockout and Overexpression | POX3 knockout, POX2 overexpression | Increased γ-decalactone yield and prevented its reconsumption. |

Elucidation of Biosynthetic Pathways and Metabolic Engineering Strategies

The efficient production of R-(+)-gamma-Dodecalactone in bioreactors hinges on the meticulous optimization of various fermentation parameters. These factors significantly influence microbial growth, enzyme activity, and ultimately, the yield and productivity of the target lactone. Key parameters that have been the focus of extensive research include substrate concentration, pH, temperature, agitation, and aeration rates.

The biotransformation of 10-hydroxystearic acid into γ-dodecalactone by yeast, such as Waltomyces lipofer, has been a subject of study. To enhance the production of γ-dodecalactone, researchers have focused on optimizing reaction conditions by permeabilizing the yeast cells. This process increases cell membrane permeability, which can lead to higher productivity. Optimal conditions for this biotransformation using permeabilized W. lipofer cells have been identified as a pH of 6.5, a temperature of 35°C, and an agitation speed of 200 rpm. nih.gov

In one study, the production of γ-dodecalactone by permeabilized W. lipofer cells was optimized by examining the effects of substrate and cell concentrations. The optimal concentrations were found to be 60 g/L for 10-hydroxystearic acid and 30 g/L for the permeabilized cells. nih.gov Under these optimized conditions, a significant yield of 46 g/L of γ-dodecalactone was achieved after 30 hours, with a conversion yield of 76% (wt/wt) and a productivity of 1.5 g/liter/h . nih.gov This represented a substantial improvement compared to nonpermeabilized cells, which produced 12 g/L of γ-dodecalactone under the same conditions. nih.gov

The influence of process parameters has also been investigated for the production of other lactones, such as γ-decalactone, which can provide insights applicable to γ-dodecalactone. For instance, in the production of γ-decalactone by Yarrowia lipolytica, factors like dissolved oxygen levels and pH have been shown to be critical. rsc.org Statistical modeling has been employed to pinpoint optimal conditions, with a pH of 6.17 and a dissolved oxygen concentration of 44.4% identified as ideal for maximizing γ-decalactone production. rsc.org

Furthermore, the choice of bioreactor and the mode of operation (batch, fed-batch, or continuous) play a crucial role. Fed-batch strategies, where the substrate is added incrementally, have been shown to be effective in mitigating substrate inhibition and improving yields for lactone production. researchgate.net The physical environment within the bioreactor, including agitation and aeration, directly impacts the oxygen mass transfer coefficient (kLa), which in turn affects the metabolic activity of the yeast. Studies have shown that higher oxygen transfer rates can enhance the productivity of γ-decalactone, although it may also lead to the formation of byproducts like 3-hydroxy-γ-decalactone. rsc.org

The following interactive data tables summarize key findings from various studies on the optimization of fermentation parameters for lactone production, providing a comparative overview of different strategies and their outcomes.

Interactive Data Table 1: Optimization of γ-Dodecalactone Production by Waltomyces lipofer

| Parameter | Optimal Value | Resulting γ-Dodecalactone Concentration (g/L) | Productivity (g/L/h) | Conversion Yield (%) | Reference |

| pH | 6.5 | - | - | - | nih.gov |

| Temperature (°C) | 35 | - | - | - | nih.gov |

| Agitation (rpm) | 200 | - | - | - | nih.gov |

| Substrate Concentration (g/L) | 60 | 46 | 1.5 | 76 | nih.gov |

| Cell Concentration (g/L) | 30 | 46 | 1.5 | 76 | nih.gov |

Interactive Data Table 2: Comparative Production of γ-Decalactone in Different Bioreactor Systems and Conditions

| Microorganism | Bioreactor Type | Key Optimized Parameter(s) | Substrate | Max. Lactone Concentration | Reference |

| Yarrowia lipolytica W29 | Stirred Tank (Batch) | Cell density (60 g/L), Castor oil (60 g/L) | Castor Oil | 5.4 ± 0.5 g/L | uminho.pt |

| Yarrowia lipolytica W29 | Stirred Tank (Step-wise Fed-batch) | Castor oil pulses | Castor Oil | ~5.4 g/L | uminho.pt |

| Yarrowia lipolytica | Airlift | Higher oxygen transfer rate (kLa) | Castor Oil | up to 3 g/L | |

| Yarrowia lipolytica | Stirred Tank | Lower oxygen transfer rate (kLa) | Castor Oil | up to 1.5 g/L | |

| Yarrowia lipolytica | Stirred Tank | pH (6.17), Dissolved Oxygen (44.4%) | Ricinoleic Acid | 680.9 mg/L | rsc.org |

| Yarrowia lipolytica KKP 379 | Bioreactor (Batch) | Not specified | Castor Oil | ~1.68 g/L | researchgate.net |

| Yarrowia lipolytica MTLY40-2p | Bioreactor | Not specified | Castor Oil | 2.2 g/L | tandfonline.com |

| Yarrowia lipolytica W29 | Bioreactor | Not specified | Castor Oil | 2.1 g/L | tandfonline.com |

Advanced Analytical Characterization in R + Gamma Dodecalactone Research

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental in confirming the identity and spatial arrangement of atoms within the R-(+)-gamma-dodecalactone molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of molecules like gamma-dodecalactone (B1217428). By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial relationships of atoms.

In the analysis of a related compound, 3-hydroxy-4-decanolide, 1H-NMR and 13C-NMR were instrumental. tandfonline.com The 13C-NMR spectrum showed ten distinct carbon signals, which were assigned to a methyl group, six methylene (B1212753) groups, two methine groups, and a carbonyl carbon of the lactone ring. tandfonline.com The 1H-NMR spectrum revealed key signals, including two protons adjacent to oxygen atoms and a pair of geminal protons. tandfonline.com Advanced NMR techniques such as 1H-1H COSY and HMBC were used to establish the connectivity between protons and carbons, confirming the γ-lactone structure. tandfonline.com Such detailed analysis is critical for distinguishing between different stereoisomers.

Table 1: Representative NMR Data for a γ-Lactone Structure

| Atom | 13C Chemical Shift (δ ppm) | 1H Chemical Shift (δ ppm) | Key Correlations |

| Carbonyl (C1) | 175.3 | - | HMBC to H2, H3 |

| Methylene (C2) | - | 2.80, 2.56 | COSY with H3, HMBC to C1, C3, C4 |

| Methine (C3) | 69.3 | 4.37 | COSY with H2, H4, HMBC to C1, C4 |

| Methine (C4) | 84.7 | 4.49 | COSY with H3, H5, HMBC to C3 |

| Methylene (C5-C9) | 22.7 - 39.6 | - | - |

| Methyl (C10) | 14.2 | - | HMBC to C8, C9 |

| Source: Adapted from data on a related hydroxy γ-lactone structure. tandfonline.com |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is essential for identifying and quantifying this compound in complex samples. GC separates the volatile compounds in a mixture, and MS then identifies them based on their mass-to-charge ratio.

GC-MS has been widely used for the metabolite profiling of lactones in various matrices, including fruits and beverages. nih.gov For instance, in the analysis of peach varieties, GC-MS was used to detect and measure the levels of γ-decalactone, a related compound, at different developmental stages. nih.gov This technique is sensitive enough to detect low concentrations of these compounds, which is crucial for understanding their contribution to aroma and flavor. nih.gov In studies of malt (B15192052) whisky, GC-MS was employed to identify and study the formation of γ-dodecalactone, linking it to the presence of specific hydroxy fatty acids. researchgate.net Furthermore, GC-MS is a key technique in identifying γ-dodecalactone in biotransformation processes, where microorganisms are used to produce the compound. asm.org

In a study on bladder cancer biomarkers, GC-MS analysis of volatile organic compounds from cell culture media identified gamma-dodecalactone as a potential diagnostic marker. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are vital for determining the enantiomeric purity of chiral molecules like this compound. These methods measure the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral compounds.

The determination of the enantiomeric distribution of gamma-lactones is crucial as different enantiomers can have distinct sensory properties. nih.gov While direct CD data for this compound is not extensively detailed in the provided context, the principle is well-established for stereochemical analysis. nih.gov Advances in computational methods now allow for the prediction of chiroptical properties, aiding in the assignment of absolute configurations of natural products. nih.gov For many lactones, the enantiomeric ratio is determined using chiral gas chromatography, which separates the enantiomers before detection. researchgate.net For instance, research on malt whisky showed a nearly racemic mixture for gamma-dodecalactone, while other lactones showed a high predominance of the (R)-enantiomer. researchgate.net

Isotopic Labeling and Tracing Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of this compound. By introducing atoms with a heavier isotope (e.g., 13C or 2H) into precursor molecules, researchers can follow their incorporation into the final product, thus mapping the biosynthetic route.

Studies have utilized stable isotope dilution assays (SIDA) for the quantification of various gamma-lactones. nih.gov For example, 2H7-analogues of γ-octalactone, γ-nonalactone, γ-decalactone, and γ-dodecalactone have been synthesized and used as internal standards for accurate quantification in wine. nih.gov In one study, the synthesis of [13C2]-γ-lactones, including a dodecalactone analogue, was developed starting from [13C2]-acetic acid. acs.org This approach allows for the creation of labeled standards that are ideal for quantification using mass spectrometry. acs.org Research has also shown that 10-hydroxystearic and 10-hydroxypalmitic acids are precursors to γ-decalactone and γ-dodecalactone, respectively, in malt whisky production, a discovery aided by tracing studies. researchgate.net

Table 2: Examples of Isotopically Labeled Precursors and their Application

| Labeled Precursor | Tracer Atom(s) | Application |

| [13C2]-Acetic acid | 13C | Synthesis of [13C2]-γ-lactones for SIDA |

| 2H-labeled 4-oxononanoic acid | 2H | Confirmed as a precursor to γ-nonalactone in wine |

| 2H7-analogues of γ-lactones | 2H | Internal standards for quantification of lactones in wine |

| Source: nih.govacs.orgresearchgate.net |

Quantitative Analysis Techniques for this compound in Complex Biological and Environmental Matrices

Accurately quantifying this compound in complex samples like food, beverages, and biological tissues requires sophisticated analytical methods that can overcome matrix interference.

Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS is a gold-standard for the quantification of lactones. nih.govresearchgate.net This method involves adding a known amount of an isotopically labeled version of the analyte to the sample as an internal standard. Because the labeled standard behaves almost identically to the native compound during extraction and analysis, it allows for very accurate quantification. This technique has been successfully applied to determine the concentration of γ-dodecalactone and other lactones in wine and dairy products. nih.govacs.orgresearchgate.net

For complex matrices like wine, sample preparation techniques such as solid-phase extraction (SPE) and headspace solid-phase microextraction (HS-SPME) are often employed to isolate and concentrate the lactones before GC-MS analysis. nih.govresearchgate.net These methods have demonstrated good linearity, low detection limits (in the ng/L range), and acceptable recovery rates, making them suitable for the trace-level analysis of γ-dodecalactone. researchgate.net

Table 3: Performance of a Quantitative Method for Lactone Analysis in Wine

| Parameter | Value |

| Detection Limit | 3 - 60 ng/L |

| Quantification Limit | 6 - 200 ng/L |

| Intraday Variation | 2 - 25% |

| Interday Variation | 7 - 23% |

| Recoveries | 84 - 119% |

| Source: researchgate.net |

Investigation of Biological and Ecological Activities of R + Gamma Dodecalactone

Chemosensory Perception and Olfactory Receptor Interaction Studies

The way organisms perceive R-(+)-gamma-dodecalactone is intricately linked to its stereochemistry, with its enantiomers often eliciting distinct sensory responses.

The chirality of gamma-dodecalactone (B1217428) plays a crucial role in its perception. The (R)- and (S)-enantiomers of various gamma-lactones, including dodecalactone, often exhibit different odor characteristics and detection thresholds. nih.govnih.govacs.orgresearchgate.net For instance, in a study on several 4-alkyl substituted gamma-lactones in red wine, the (R)-enantiomer of dodecalactone was found to have a significantly lower aroma detection threshold than its (S)-counterpart. nih.govacs.orgresearchgate.net This highlights that the specific three-dimensional arrangement of the molecule is critical for its interaction with olfactory receptors.

Generally, the (R)-enantiomers of many lactones are described as having more pleasant, fruity, and intense aromas compared to their (S)-counterparts. nih.govplos.org The odor of (R)-(+)-gamma-dodecalactone is often characterized as peachy, creamy, and fruity. ontosight.aithegoodscentscompany.com In contrast, the sensory profile of the (S)-enantiomer can be less intense or possess different aromatic notes. nih.gov The differences in sensory perception are a direct result of the specific interactions between each enantiomer and the chiral environment of olfactory receptors in the nose. researchgate.net

Table 1: Aroma Detection Thresholds of γ-Lactone Enantiomers in Red Wine

| Compound | Enantiomer | Aroma Detection Threshold (µg/L) |

| γ-Dodecalactone | (R)- | 8 nih.govacs.orgresearchgate.net |

| (S)- | 39 flinders.edu.au | |

| γ-Octalactone | (R)- | 238 flinders.edu.au |

| (S)- | 135 flinders.edu.au | |

| γ-Nonalactone | (R)- | 285 nih.govacs.orgresearchgate.net |

| (S)- | 91 flinders.edu.au | |

| γ-Decalactone | (R)- | 34 flinders.edu.au |

| (S)- | 47 flinders.edu.au |

This table is interactive. Click on the headers to sort the data.

Role as a Signaling Molecule in Inter- and Intraspecies Chemical Communication

This compound and related lactones are pivotal in mediating communication between and within species, influencing behaviors from mating to predation.

In the world of insects, certain lactones function as pheromones, which are chemical signals used for communication within a species. nih.govpsu.edu While (R)-(+)-gamma-decalactone is a well-documented male-produced aggregation-sex pheromone for several species of hermit beetles in the genus Osmoderma, nih.govnih.govslu.seresearchgate.net its longer-chain analog, γ-dodecalactone, has also been detected in some cases. For example, males of the North American hermit beetle, Osmoderma eremicola, were found to produce (R)-(+)-γ-decalactone as the primary pheromone component, with occasional traces of γ-dodecalactone. nih.govresearchgate.netresearchgate.net The presence of γ-dodecalactone as a minor component suggests a potential role in modulating the pheromone signal, although further research is needed to clarify its specific function in these ecological interactions. researchgate.netresearchgate.net

Kairomones are chemical signals that are emitted by one species and benefit a receiver of a different species, often a predator or parasitoid. The pheromones of hermit beetles, including the related (R)-(+)-γ-decalactone, are known to be exploited as kairomones by predatory click beetles. plos.orgresearchgate.netresearchgate.netresearchgate.net For instance, females of the click beetle Elater abruptus are significantly attracted to γ-decalactone, suggesting they use this compound to locate their prey. nih.govresearchgate.netresearchgate.net This "eavesdropping" on the chemical communication of their prey allows the predators to more efficiently locate a food source and suitable habitat for their offspring. researchgate.netuwosh.edu While direct evidence for γ-dodecalactone acting as a kairomone is less documented than for γ-decalactone, its presence alongside the primary pheromone in some beetle species raises the possibility of its involvement in these predator-prey dynamics. nih.govresearchgate.netresearchgate.net

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules called autoinducers. nih.govacs.org One major class of these signaling molecules is N-acyl-L-homoserine lactones (AHLs). nih.govacs.org The structural similarity between gamma-lactones like γ-dodecalactone and the lactone ring of AHLs suggests that they may interfere with QS systems. edgccjournal.org

Research has shown that various gamma-lactones can inhibit chemical communication in bacteria. edgccjournal.orgbmpcjournal.ru A study investigating the effects of several gamma-lactones on Chromobacterium subtsugae demonstrated that these compounds could suppress C6-AHL-dependent pigment production. edgccjournal.orgbmpcjournal.ru The intensity of this inhibitory effect was directly proportional to the length of the alkyl side chain, with the long-chain γ-dodecalactone showing significant activity. edgccjournal.orgbmpcjournal.ru This suggests that γ-dodecalactone can interfere with bacterial communication, potentially disrupting processes like biofilm formation and virulence factor expression that are regulated by quorum sensing. nih.govedgccjournal.orgplos.org This interference is a promising area for the development of alternative antimicrobial strategies. edgccjournal.orgbmpcjournal.ru

Table 2: Investigated Biological Activities of γ-Dodecalactone

| Biological Activity | Organism(s) | Observed Effect |

| Pheromonal Activity | Osmoderma eremicola (Scarab Beetle) | Detected as a trace component alongside the primary pheromone, (R)-(+)-γ-decalactone. nih.govresearchgate.netresearchgate.net |

| Kairomonal Activity | Potential for Elater species (Click Beetles) | Hypothesized due to co-occurrence with the known kairomone, γ-decalactone. nih.govresearchgate.netresearchgate.net |

| Quorum Sensing Interference | Chromobacterium subtsugae | Inhibition of violacein (B1683560) pigment biosynthesis, with activity increasing with alkyl chain length. edgccjournal.orgbmpcjournal.ru |

This table is interactive. Click on the headers to sort the data.

Kairomonal Activity and Predator-Prey Relationships

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. The length of the alkyl side chain and the stereochemistry of the chiral center are key determinants of its function.

In the context of quorum sensing interference, studies on a series of gamma-lactones with varying alkyl radical lengths (from 2 to 8 carbon atoms) have provided clear structure-activity relationship insights. edgccjournal.orgbmpcjournal.ru It was found that the inhibitory effect on the chemical communication of Chromobacterium subtsugae was directly proportional to the length of the alkyl side chain. edgccjournal.orgbmpcjournal.ru Gamma-dodecalactone, with its eight-carbon side chain, was among the most potent inhibitors in the series, demonstrating that a longer lipophilic chain enhances its ability to interfere with the bacterial signaling system. edgccjournal.orgbmpcjournal.ru

In chemosensory perception, the structure of the lactone ring and the side chain length are crucial for the interaction with specific odorant receptors. researchgate.net For example, the odor detection thresholds of gamma-lactones are inversely related to the length of the side chain. mdpi.com The specific "fit" of the molecule into the binding pocket of a receptor determines the strength and nature of the perceived scent. The R-(+) configuration of gamma-dodecalactone is a critical structural feature that dictates its potent and characteristic fruity-creamy aroma. ontosight.aithegoodscentscompany.com

Molecular and Cellular Mechanisms of Biological Interactions

The biological activities of this compound are underpinned by its interactions at the molecular and cellular levels. Research has begun to elucidate the mechanisms by which this lactone influences cellular structures and signaling pathways, particularly within microbial and mammalian systems.

Interactions with Cellular Membranes and Enzymatic Systems (e.g., H+-ATPase)

The interaction of γ-lactones with cellular membranes is a critical factor in their biological effects, particularly concerning their toxicity to microbial cells used in biotechnological production. While direct studies on this compound are specific, research on the closely related γ-decalactone provides significant insights into the likely mechanisms. These studies suggest that the lipophilic nature of the lactone's side-chain facilitates its interaction with the lipid bilayer of cell membranes. researchgate.netuliege.be

This interaction leads to a notable increase in membrane fluidity. researchgate.netuliege.be Infrared spectroscopic analysis of model phospholipid bilayers exposed to γ-decalactone showed a decrease in the phase transition temperature, indicating a more fluid and disordered membrane state. researchgate.net This alteration of the membrane's physical properties can disrupt the function of embedded proteins and compromise the cell's integrity. researchgate.netuliege.be

Impact on Microbial Physiology and Growth Dynamics in Production Systems (e.g., Toxicity to Producing Organisms)

Studies using the yeast Yarrowia lipolytica, a common organism for lactone bioproduction, have demonstrated that γ-lactones become toxic within a concentration range of 150–300 mg/L. mdpi.com Among the lactones tested, including γ-decalactone and δ-decalactone, γ-dodecalactone exhibited the most pronounced negative effects on the yeast cells. mdpi.com This toxicity can manifest as an extended lag phase in microbial growth or, at higher concentrations, the complete inhibition of growth. mdpi.com

The primary mechanism of this cytotoxicity is linked to the compound's interaction with the cell membrane. researchgate.netmdpi.com As a hydrophobic molecule, γ-dodecalactone can readily partition into the lipid membrane, increasing its fluidity and permeability. researchgate.netuliege.be This disruption of the membrane structure impairs its function, affects membrane-bound enzymes, and can lead to the loss of cell viability. researchgate.netthegoodscentscompany.com This effect has been observed in various producing strains, including Sporidiobolus and Micrococcus luteus, highlighting a common challenge in the microbial production of this valuable aroma compound. thegoodscentscompany.commdpi.com

Table 1: Effects of γ-Lactones on Microbial Production Systems

| Microorganism | Lactone | Observed Effect | Mechanism/Note |

|---|---|---|---|

| Yarrowia lipolytica | γ-Dodecalactone | High toxicity, pronounced negative effects on growth. mdpi.com | Toxicity observed at 150-300 mg/L. mdpi.com Mechanism linked to increased cell membrane fluidization. mdpi.com |

| Yarrowia lipolytica | γ-Decalactone | Inhibition of cell growth, depolarization of cells, increased membrane fluidity. researchgate.net | Toxic concentrations are above 150 mg/l. researchgate.net Strongly affects H+-ATPase activity. researchgate.net |

| Sporidiobolus spp. | γ-Decalactone | Particularly sensitive to its presence, growth inhibition. thegoodscentscompany.com | Toxicity linked to the interaction of the lactone's side-chain with cellular membranes. thegoodscentscompany.com |

| Micrococcus luteus | γ-Dodecalactone | Product toxicity is a limiting factor in biotransformation. mdpi.com | Hypothesized that the accumulation of the lactone may inhibit enzymes in the β-oxidation pathway. mdpi.com |

Modulation of Cellular Signaling Pathways by this compound and its Acyclic Isomers (e.g., NK Cell Activation Research)

Beyond its role in microbial interactions, this compound has been shown to modulate signaling pathways in mammalian immune cells. Research on γ-dodecalactone isolated from the medicinal fungus Antrodia camphorata has revealed its ability to activate human Natural Killer (NK) cells, a critical component of the innate immune system. researchgate.netnih.govuq.edu.au

The mechanism of action is not direct but involves an intracellular conversion. Upon entering the cytoplasm of NK cells, γ-dodecalactone is hydrolyzed in a time-dependent manner to its acyclic isomer, 4-hydroxydodecanoic acid. researchgate.netnih.govebi.ac.uk Further investigation using optically pure enantiomers demonstrated that only the (R)-(+)-4-hydroxydodecanoic acid isomer is capable of activating NK cells. nih.govebi.ac.uk This was confirmed by experiments showing that synthetic (R,S)-4-hydroxydodecanoic acid could activate the expression of the early activation marker CD69 mRNA in NK cells within 10 minutes, a significantly faster response than the 50 minutes required for γ-dodecalactone to elicit the same effect. researchgate.netnih.govuq.edu.au This suggests that the lactone acts as a prodrug, with its ring-opening to the acyclic form being the rate-limiting step for its biological activity in this context. nih.gov

The activation of NK cells by (R)-(+)-4-hydroxydodecanoic acid triggers a cascade of downstream signaling events, resulting in enhanced immune function. researchgate.netnih.gov This includes not only the upregulation of the CD69 activation marker but also the stimulated secretion of key effector molecules:

Cytotoxic Molecules: Fas ligand (FasL) and granzyme B, which are crucial for inducing apoptosis in target cells. nih.govuq.edu.au

Th1 Cytokines: Tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which play a central role in coordinating the immune response. nih.govuq.edu.au

This research highlights a sophisticated mechanism where this compound serves as a precursor to a biologically active acyclic molecule that directly modulates cellular signaling to enhance immune surveillance. researchgate.netnih.gov

Table 2: Molecules Involved in NK Cell Activation by γ-Dodecalactone and its Isomer

| Molecule | Type | Role in NK Cell Activation |

|---|---|---|

| γ-Dodecalactone | Prodrug/Precursor | Enters NK cells and is converted to its active form. researchgate.netnih.gov |

| (R)-(+)-4-hydroxydodecanoic acid | Active Acyclic Isomer | The direct activator of NK cells. nih.govebi.ac.uk |

| CD69 | Cell Surface Marker | An early marker of lymphocyte activation; its expression is upregulated. researchgate.netnih.govuq.edu.au |

| Fas Ligand (FasL) | Cytotoxic Molecule | Secretion is stimulated; induces apoptosis in target cells. nih.govuq.edu.au |

| Granzyme B | Cytotoxic Molecule | Secretion is stimulated; induces apoptosis in target cells. nih.govuq.edu.au |

| Tumor Necrosis Factor-alpha (TNF-α) | Th1 Cytokine | Secretion is stimulated; mediates inflammation and coordinates immune response. nih.govuq.edu.au |

| Interferon-gamma (IFN-γ) | Th1 Cytokine | Secretion is stimulated; potent activator of macrophages and other immune cells. nih.govuq.edu.au |

Emerging Research Perspectives and Future Trajectories for R + Gamma Dodecalactone

Integration of Computational Chemistry and Modeling in R-(+)-gamma-Dodecalactone Studies

The study of this compound is increasingly benefiting from the integration of computational chemistry and molecular modeling. These in silico approaches provide valuable insights into the compound's properties and interactions, guiding experimental research and accelerating the discovery process.

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For lactones, including this compound, QSAR models are being developed to predict various biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. mdpi.com These models can help in screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing.

General QSAR studies on lactones have identified key structural features that influence their activity. For instance, the lipophilicity of a lactone is often correlated with its cytotoxicity, as it affects the molecule's ability to cross biological membranes. nih.gov The presence and position of functional groups like hydroxyl (-OH) and carbonyl (-CO) groups also play a crucial role in determining the biological potency. nih.gov While specific QSAR models for this compound are still emerging, the principles derived from studies on similar lactones are applicable. These studies often utilize a variety of molecular descriptors, including topological, electronic, and geometrical properties, to build predictive models. bas.bg

Table 1: Key Molecular Descriptors in Lactone QSAR Studies

| Descriptor Type | Examples | Relevance to Biological Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and size of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Influences interactions with polar receptors and enzymes. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the steric fit of the molecule in a binding site. |

| Constitutional | Number of specific atoms (e.g., O, N), Number of double bonds | Provides a basic count of structural features. nih.gov |

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into how this flavor molecule interacts with its corresponding olfactory receptors. Understanding these interactions at an atomic level is crucial for elucidating the mechanisms of odor perception.

Studies on the interaction of various odorants, including lactones, with olfactory receptors have utilized MD simulations to model the binding process and the stability of the ligand-receptor complex. nih.govuminho.pt These simulations can reveal the key amino acid residues in the receptor's binding pocket that are involved in the interaction, as well as the conformational changes that occur in both the ligand and the receptor upon binding. doi.org For instance, research on a lactone receptor in the mosquito Anopheles gambiae used computational modeling to understand how the size of the lactone ring and the length of the carbon chain affect binding affinity. researchgate.net

MD simulations can also be used to investigate the behavior of this compound in different environments, such as its interaction with other molecules in a food matrix or its transport across cell membranes. Research on γ-butyrolactone in a polyelectrolyte brush layer showed that the lactone's mobility was significantly reduced within the brush environment. rsc.org Such studies are valuable for understanding the controlled release and stability of flavor compounds in various applications.

Sustainable Production Methodologies and Biorefinery Concepts for this compound

The increasing consumer demand for natural and sustainable products has driven research into green production methods for this compound. Traditional chemical synthesis often involves harsh conditions and produces racemic mixtures, while biotechnological routes offer a more environmentally friendly alternative, yielding enantiomerically pure products. mdpi.comd-nb.info

Biorefinery concepts aim to integrate the production of this compound into a broader system where biomass is converted into a spectrum of value-added products. A key strategy involves the use of renewable feedstocks, such as vegetable oils, for microbial biotransformation. For example, oleic acid, a major component of many vegetable oils, can be converted into γ-dodecalactone. mdpi.comresearchgate.net The biotransformation process typically involves the hydration of the fatty acid to a hydroxy fatty acid, followed by β-oxidation and subsequent lactonization. mdpi.com

Recent research has focused on utilizing waste streams as substrates. For instance, crude glycerol (B35011) from biodiesel production is being explored as a carbon source for yeast fermentation to produce lactones. researchgate.net This approach not only provides a sustainable route to this compound but also adds value to a low-cost byproduct of another industry.

Table 2: Sustainable Feedstocks for this compound Production

| Feedstock | Precursor Molecule | Microbial Strain Examples | Key Advantages |

| Castor Oil | Ricinoleic Acid | Yarrowia lipolytica, Candida parapsilosis nih.govmdpi.com | High content of the direct precursor for γ-decalactone, adaptable for γ-dodecalactone. |

| Oleic Acid | Oleic Acid | Micrococcus luteus mdpi.com, Genetically modified Yarrowia lipolytica | Abundant in various vegetable oils, direct conversion to lactones. mdpi.comresearchgate.net |

| 10-Hydroxystearic Acid | 10-Hydroxystearic Acid | Waltomyces lipofer | Direct precursor, leading to a more efficient conversion. d-nb.info |

The integration of this compound production into a biorefinery can be further enhanced by valorizing all co-products. For example, the microbial biomass generated during fermentation can be used as animal feed or as a source of other valuable biomolecules.

Advanced Biotechnological Process Development and Bioreactor Scale-Up Research

Significant efforts are being made to optimize the biotechnological production of γ-lactones, including this compound, through advanced process development and bioreactor scale-up. The goal is to improve yields, productivity, and the economic feasibility of the bioprocess.

One of the most studied microorganisms for lactone production is the yeast Yarrowia lipolytica. researchgate.netnih.gov Research has focused on optimizing fermentation conditions such as pH, temperature, aeration, and substrate feeding strategies to maximize lactone production. mdpi.com For instance, a step-wise fed-batch strategy has been shown to increase γ-decalactone concentration significantly compared to a simple batch process. core.ac.uk

Cell immobilization is another promising technique to enhance productivity. Immobilizing yeast cells in materials like sodium alginate or attapulgite (B1143926) can lead to higher cell densities and improved stability, resulting in increased lactone yields. core.ac.uk Furthermore, the use of permeabilized cells, where the cell membrane is made more permeable to the substrate and product, has been shown to boost lactone productivity.

Scaling up the bioprocess from laboratory-scale flasks to large industrial bioreactors presents several challenges. researchgate.net Maintaining optimal mass transfer, particularly of oxygen, and managing heat generation are critical for successful scale-up. researchgate.net Studies on bioreactor design and operation aim to address these challenges. For example, research has compared different bioreactor configurations, such as stirred tank and airlift reactors, to evaluate their impact on yeast metabolism and morphology, and consequently on aroma production. A patent for the production of γ-decalactone in a 300L fermenter describes achieving a final concentration of 12 g/L after 65 hours. google.com

Table 3: Strategies for Enhanced Biotechnological Production of γ-Lactones

| Strategy | Description | Key Findings/Improvements |

| Fed-Batch Fermentation | Step-wise or continuous feeding of the substrate. | Two-fold increase in γ-decalactone concentration compared to batch mode. core.ac.uk |

| Cell Immobilization | Entrapping or adsorbing microbial cells onto a solid support. | 2.5-fold increase in γ-decalactone production using sodium alginate and attapulgite. core.ac.uk |

| Cell Permeabilization | Treatment with agents like ethanol (B145695) and Triton X-100 to increase membrane permeability. | 3.8-fold increase in γ-dodecalactone productivity. |

| Optimized Bioreactor Operation | Control of parameters like pH, agitation, and dissolved oxygen. | A study using the Taguchi method identified optimal conditions leading to approximately 2.93 g/L of γ-decalactone. mdpi.com |

Interdisciplinary Research Integrating Omics Technologies and Synthetic Biology for Lactone Studies

The fields of "omics" and synthetic biology are revolutionizing the study and production of flavor compounds like this compound. nih.gov An integrative approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological systems involved in lactone biosynthesis. frontiersin.org

Omics technologies are being used to identify and characterize the genes and enzymes involved in the metabolic pathways leading to lactone formation. nih.gov For example, in peach, which naturally produces γ-decalactone, transcriptomic and metabolomic analyses have been used to identify candidate genes correlated with lactone production. nih.govnih.gov This knowledge is crucial for understanding the natural biosynthesis of these compounds and for engineering microbial systems for enhanced production.

Synthetic biology applies engineering principles to the design and construction of new biological parts, devices, and systems. frontiersin.org In the context of this compound, synthetic biology tools are being used to engineer microbial chassis, such as Yarrowia lipolytica and Ashbya gossypii, for improved lactone production. d-nb.info This involves strategies like:

Overexpression of key enzymes: Increasing the expression of enzymes in the biosynthetic pathway can enhance the metabolic flux towards the desired lactone.

Deletion of competing pathways: Knocking out genes involved in pathways that compete for precursors can redirect metabolic flow towards lactone synthesis.

Introduction of heterologous genes: Introducing genes from other organisms can create novel biosynthetic pathways or improve existing ones. For instance, expressing a specific long-chain acyl-CoA oxidase from Yarrowia lipolytica in Ashbya gossypii fine-tuned the biosynthesis towards γ-decalactone. d-nb.info

The combination of omics and synthetic biology creates a powerful cycle of "design-build-test-learn." Omics data informs the design of genetic modifications, synthetic biology tools are used to build the engineered strains, fermentation experiments test their performance, and subsequent omics analysis helps to learn from the results and refine the design for the next cycle. nih.gov This iterative approach holds great promise for the development of highly efficient and sustainable microbial cell factories for the production of this compound and other valuable lactones.

Q & A

Basic: What are the established synthetic routes for R-(+)-gamma-Dodecalactone, and how do their yields and enantiomeric excess (ee) compare under varying conditions?

Methodological Answer:

Synthesis typically involves lactonization of γ-hydroxydodecanoic acid precursors or enzymatic resolution of racemic mixtures. Key methods include:

- Acid-catalyzed cyclization : Using sulfuric or p-toluenesulfonic acid, with yields ranging from 60–75% and ee >98% under optimized conditions (reflux, inert atmosphere) .

- Biocatalytic approaches : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) achieves ~90% ee but requires post-reaction purification to remove unreacted enantiomers .

- Metal-catalyzed asymmetric synthesis : Chiral ligands (e.g., BINAP) with palladium catalysts yield >95% ee but involve higher costs and complex workup .

Data Comparison Table:

| Method | Yield (%) | ee (%) | Key Limitations |

|---|---|---|---|

| Acid-catalyzed | 70 ± 5 | 98–99 | Byproduct formation |

| Biocatalytic | 50–60 | 85–90 | Low scalability |

| Metal-catalyzed | 65–75 | 95–99 | High catalyst cost |

Advanced: How can researchers resolve discrepancies in reported enantiomeric excess values for this compound across different catalytic systems?

Methodological Answer:

Discrepancies often arise from analytical variability or incomplete reaction monitoring. To address this:

Standardize chiral chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol (95:5) at 1.0 mL/min, ensuring baseline separation of enantiomers .

Validate with multiple techniques : Cross-check ee via polarimetry (specific rotation [α]D = +42.5°) and NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Statistical analysis : Apply ANOVA to compare inter-laboratory data, accounting for variables like temperature and catalyst loading .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm lactone ring formation (δ ~4.3 ppm for γ-proton, δ ~170 ppm for carbonyl carbon) and absence of hydroxyl intermediates .

- GC-MS : Monitor volatile byproducts (e.g., linear esters) using a DB-5MS column, with fragmentation patterns matching NIST library entries .

- FT-IR : Validate lactone carbonyl stretch at ~1760 cm⁻¹ and absence of carboxylic acid O-H bands (~2500–3500 cm⁻¹) .

Advanced: How can researchers design experiments to investigate this compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

- Accelerated stability testing :

- Oxidative : Expose to 40°C/75% RH with 0.1% H₂O₂; quantify degradation via HPLC-UV at 210 nm .

- Hydrolytic : Incubate in pH 3, 7, and 9 buffers at 37°C; monitor lactone ring opening via ¹H NMR (disappearance of δ ~4.3 ppm signal) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life, assuming first-order degradation kinetics .

Basic: What are the critical parameters for optimizing this compound’s enantioselective synthesis in flow reactors?

Methodological Answer:

Key factors include:

- Residence time : 30–60 min for complete conversion, determined via inline FT-IR monitoring .

- Catalyst immobilization : Silica-supported lipases retain >80% activity over 10 cycles but require <50°C to prevent denaturation .

- Solvent selection : Toluene or MTBE enhances enantioselectivity vs. polar solvents (e.g., THF) .

Advanced: How can computational methods (e.g., DFT) predict this compound’s reactivity in novel catalytic systems?

Methodological Answer:

- Transition state modeling : Use Gaussian09 with B3LYP/6-31G(d) to calculate activation energies for lactonization pathways .

- Molecular docking : Simulate enzyme-substrate interactions (e.g., with CAL-B) to identify optimal binding conformations for higher ee .

- Machine learning : Train models on existing catalytic data (e.g., turnover frequency, ee) to predict unexplored ligand/metal combinations .

Basic: What protocols ensure reproducibility in quantifying this compound’s odor threshold in olfactory studies?

Methodological Answer:

- Panel selection : Train 10–15 participants using ASTM E679-19 standard for threshold testing .

- Gas chromatography olfactometry (GCO) : Couple GC effluent to a sniffing port, correlating retention times with sensory descriptors (e.g., “peach-like”) .

- Statistical validation : Use probit analysis to calculate EC₅₀ values with 95% confidence intervals .

Advanced: How can researchers address contradictions in this compound’s reported metabolic pathways across in vitro and in vivo models?

Methodological Answer:

- Isotopic labeling : Synthesize ¹³C-labeled lactone to track metabolites via LC-HRMS in rat hepatocytes vs. human microsomes .

- Enzyme inhibition studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant oxidation pathways .

- Data normalization : Express metabolite concentrations per mg protein or cell count to enable cross-study comparisons .

Basic: What are the best practices for validating this compound’s absence of cytotoxicity in cell-based assays?

Methodological Answer:

- Dose-response curves : Test 0.1–100 μM concentrations in HepG2 or HEK293 cells, using MTT assays (48 hr exposure) .

- Positive controls : Include cisplatin (10 μM) to confirm assay sensitivity .

- Statistical thresholds : Define IC₅₀ > 50 μM as non-cytotoxic, with p < 0.05 via Student’s t-test .

Advanced: How can researchers integrate multi-omics data to elucidate this compound’s role in modulating microbial quorum sensing?

Methodological Answer:

- Transcriptomics : RNA-seq of Pseudomonas aeruginosa treated with 1 mM lactone to identify downregulated virulence genes (e.g., lasI) .

- Metabolomics : LC-MS-based profiling to detect acyl-homoserine lactone depletion, correlating with QS inhibition .

- Network analysis : Use STRING or KEGG to map interactomes linking lactone exposure to biofilm disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.